molecular formula C10H8O4 B2711310 3-Methoxy-1-benzofuran-2-carboxylic acid CAS No. 104315-56-2

3-Methoxy-1-benzofuran-2-carboxylic acid

Cat. No. B2711310
CAS RN: 104315-56-2
M. Wt: 192.17
InChI Key: MZOCFIBSONGMJF-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular weight of 192.17 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H8O4/c1-13-8-6-4-2-3-5-7 (6)14-9 (8)10 (11)12/h2-5H,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 166-167 degrees Celsius .

Scientific Research Applications

Molecular Docking and Biological Activities

3-Methoxy-1-benzofuran-2-carboxylic acid, as part of benzofuran-carboxylic acids derivatives, has been investigated for its structural optimization, electronic and vibrational properties using DFT calculations. These compounds exhibit significant weak intermolecular interactions, nonlinear optical properties, and reactivity, as revealed by molecular electrostatic potential and frontier molecular orbitals analysis. Importantly, the biological activities of these acids, including this compound, have been studied through molecular docking analysis, demonstrating inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Synthesis of Novel Heterocyclic Compounds

Research into this compound has led to the synthesis of novel polycyclic heteroaromatic compounds, showcasing the versatility of this compound in forming complex structures potentially useful in various pharmaceutical applications. These novel compounds include structures where the benzofuran ring is fused or bound to various other heterocyclic frameworks (Patankar et al., 2008).

Luminescent Properties and Coordination Chemistry

The compound has been utilized in the study of lanthanide coordination compounds to examine the effects of electron-donating and electron-withdrawing groups on photoluminescent properties. This research highlights the potential of this compound derivatives in developing new materials with desirable luminescent characteristics (Sivakumar et al., 2010).

Catalysis and Synthetic Applications

The ortho-olefination of benzoic acids, including this compound, through rhodium-catalyzed oxidative coupling with alkenes, showcases the catalytic versatility of this compound. This method highlights the potential in synthetic organic chemistry, particularly in the formation of complex molecules from simpler substrates (Mochida et al., 2011).

Antimicrobial and Antitumor Applications

Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens. This emphasizes the compound's potential as a precursor in developing new antimicrobial agents. Additionally, its derivatives have been evaluated for antitumor activities, further underscoring its importance in medicinal chemistry and drug development (Krawiecka et al., 2012).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including 3-Methoxy-1-benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Mechanism of Action

Target of Action

3-Methoxy-1-benzofuran-2-carboxylic acid, a derivative of benzofuran, is believed to interact with various biological targets. Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways are likely to contribute to the observed biological activities of this compound.

Result of Action

Benzofuran derivatives have been associated with various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound could have similar effects at the molecular and cellular levels.

properties

IUPAC Name

3-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-8-6-4-2-3-5-7(6)14-9(8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOCFIBSONGMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20876224
Record name 2-Benzofurancarboxylic acid, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104315-56-2
Record name 2-Benzofurancarboxylic acid, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20876224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-1-benzofuran-2-carboxylic acid
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